Methyl 4-Hydroxy-2,3-dimethyl-1H-indole-6-carboxylate
Description
Methyl 4-Hydroxy-2,3-dimethyl-1H-indole-6-carboxylate is an indole-derived heterocyclic compound featuring a hydroxyl group at position 4, methyl substituents at positions 2 and 3, and a carboxylate ester at position 6. Indole derivatives are widely studied for their pharmacological and material science applications due to their structural versatility and bioactivity.
Properties
Molecular Formula |
C12H13NO3 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
methyl 4-hydroxy-2,3-dimethyl-1H-indole-6-carboxylate |
InChI |
InChI=1S/C12H13NO3/c1-6-7(2)13-9-4-8(12(15)16-3)5-10(14)11(6)9/h4-5,13-14H,1-3H3 |
InChI Key |
JHXGKDWJRRXKLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C(=CC(=C2)C(=O)OC)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-Hydroxy-2,3-dimethyl-1H-indole-6-carboxylate typically involves the esterification of indole-6-carboxylic acid. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . The hydroxyl and methyl groups can be introduced through subsequent functionalization reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using suitable catalysts and solvents to optimize yield and purity. The choice of reagents and reaction conditions can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-Hydroxy-2,3-dimethyl-1H-indole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 2 and 3.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
Methyl 4-Hydroxy-2,3-dimethyl-1H-indole-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-Hydroxy-2,3-dimethyl-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The indole ring system can interact with various receptors and enzymes, modulating their function and leading to potential therapeutic effects .
Comparison with Similar Compounds
Methyl 4-Chloro-2-methyl-1H-indole-6-carboxylate (CAS: 1260386-48-8)
- Key Difference : Replacement of the 4-hydroxyl group with a chlorine atom.
- Chlorine may enhance stability against oxidative degradation compared to the hydroxyl group, which is prone to conjugation (e.g., glucuronidation).
Methyl 1H-Indole-5-carboxylate
- Key Difference : Carboxylate ester at position 5 instead of 6.
- Implications :
Methyl 1-Methyl-β-carboline-3-carboxylate
- Key Difference : Incorporation of a β-carboline scaffold (indole fused with a pyridine ring).
- Implications :
Spectroscopic Data Comparison
Key NMR and mass spectrometry data for related compounds:
*Predicted data based on analogous structures.
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